molecular formula C17H18ClNO5S B3617196 N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide

Cat. No. B3617196
M. Wt: 383.8 g/mol
InChI Key: XTAXLUDGPYXXIH-UHFFFAOYSA-N
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Description

Compounds with the 1,3-benzodioxol-5-ylmethyl structure are often used in the synthesis of various pharmaceuticals . They are part of a larger class of compounds known as benzodioxoles, which are aromatic organic compounds containing a 1,3-benzodioxole moiety .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzodioxole moiety, which is a type of aromatic organic compound . The specific compound you’re asking about likely has a similar structure, but without more specific information, it’s difficult to provide a detailed analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, these properties can be determined using various analytical techniques .

Mechanism of Action

Target of Action

The primary targets of this compound are multiple tyrosine kinases, including c-MET, c-RET , and the mutant forms of c-KIT, PDGFR, and FLT3 . These targets play crucial roles in cell signaling pathways, regulating processes such as cell growth, differentiation, and survival.

Mode of Action

This compound acts as a selective multi-targeted tyrosine kinase inhibitor . It binds to its targets, inhibiting their activity and thus disrupting the signaling pathways they regulate. This compound also suppresses Rad51 protein , a critical component of double-stranded DNA repair in cancer cells .

Biochemical Pathways

The inhibition of these tyrosine kinases disrupts several biochemical pathways. For instance, the inhibition of c-MET can affect the HGF/c-MET signaling pathway , which is involved in cell growth, survival, and migration . Similarly, the suppression of Rad51 protein can disrupt the homologous recombination repair pathway , impairing the ability of cancer cells to repair DNA damage .

Pharmacokinetics

It is known to beorally available , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

The inhibition of the targeted tyrosine kinases and the suppression of Rad51 protein can lead to cell cycle arrest and apoptosis in cancer cells . This can result in the reduction of tumor growth and potentially the shrinkage of tumors.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide has several advantages for use in laboratory experiments, including its high selectivity for the serotonin 5-HT2A receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, its limitations include its relatively short half-life and the potential for off-target effects at higher concentrations.

Future Directions

There are several potential future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide. These include investigating its effects on other serotonin receptor subtypes, exploring its potential therapeutic applications in other psychiatric disorders, and developing more selective and potent analogs of the compound. Additionally, further studies are needed to fully understand the mechanisms underlying its activity and to optimize its pharmacological properties for clinical use.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide has been widely used in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological processes. It has been shown to have potential applications in the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-10-6-15(22-3)17(11(2)16(10)18)25(20,21)19-8-12-4-5-13-14(7-12)24-9-23-13/h4-7,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAXLUDGPYXXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide
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N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide
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N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide
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N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide
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N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide
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N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.